

Quantum Mechanical Calculations of $\text{AlH}_3\cdot\text{NMe}_3$: A Technical Guide

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Compound of Interest

Compound Name: *Trihydro(trimethylamine)aluminium*

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This technical guide provides an in-depth analysis of the quantum mechanical calculations performed on the alane-trimethylamine complex, $\text{AlH}_3\cdot\text{NMe}_3$. This complex serves as a significant model system in computational chemistry for understanding the nature of Lewis acid-base interactions and is relevant in fields such as hydrogen storage and organic synthesis. This document summarizes key computational data, outlines experimental protocols for context, and visualizes the theoretical workflow.

Introduction to $\text{AlH}_3\cdot\text{NMe}_3$

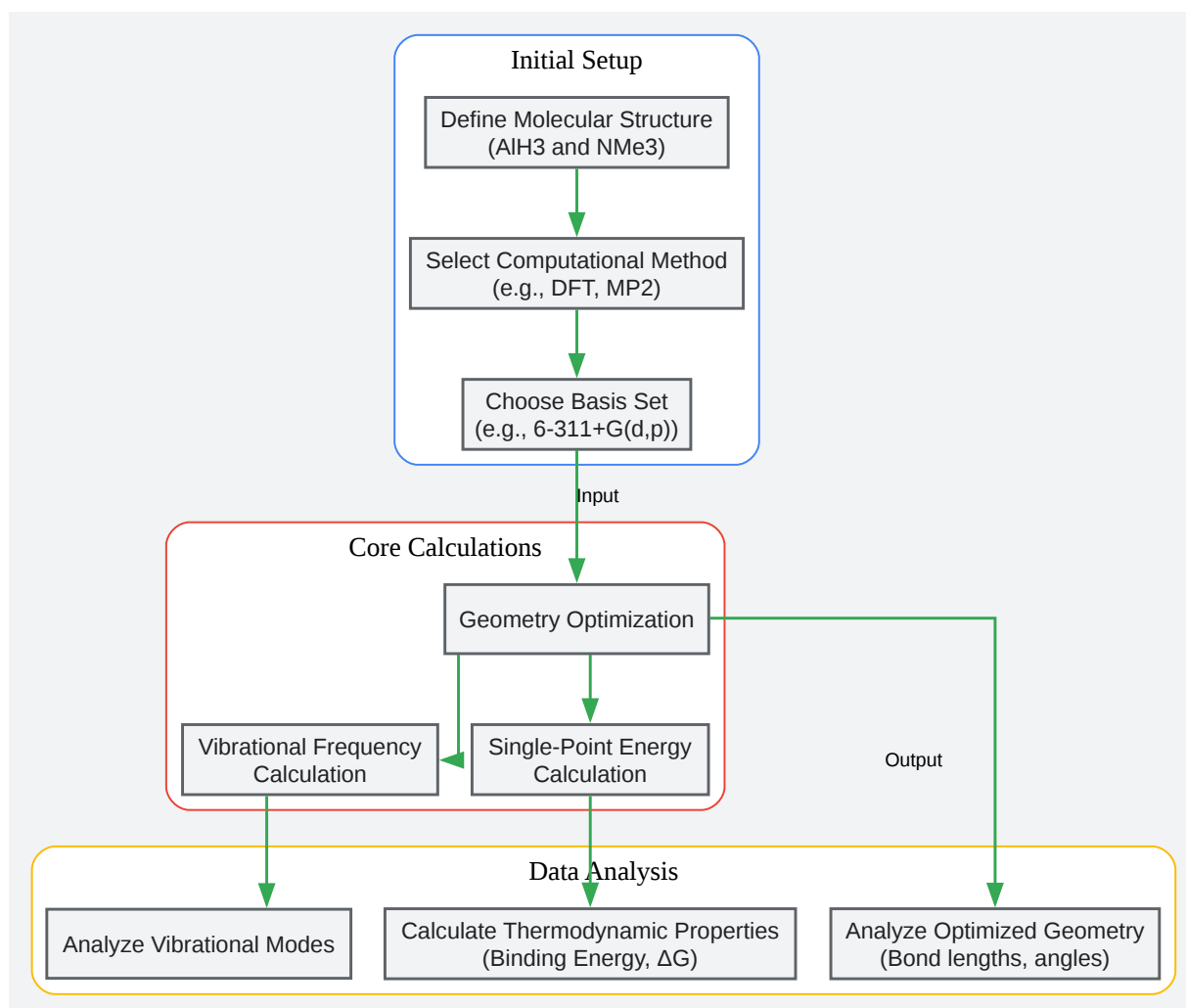
Aluminum hydride (AlH_3), or alane, is a powerful reducing agent. Due to the electron-poor nature of the aluminum center, it readily forms complexes with Lewis bases like trimethylamine (NMe_3)[1]. The resulting adduct, $\text{AlH}_3\cdot\text{NMe}_3$, is a stable, monomeric complex.[2] Quantum mechanical calculations are crucial for elucidating the structural and electronic properties of this and related complexes, providing insights that complement experimental findings.[2][3]

Computational Methodologies

A variety of quantum mechanical methods have been employed to study the $\text{AlH}_3\cdot\text{NMe}_3$ complex and its analogs. Density Functional Theory (DFT) is a common approach for investigating the structures and vibrational frequencies of these adducts.[2][3] For more accurate thermodynamic data, higher-level composite methods such as G4(MP2) have been utilized to determine heats of formation and Gibbs free energies.[4] For the parent alane

molecule, coupled-cluster methods like CCSD(T) have been used to obtain highly accurate geometries and vibrational frequencies.[5]

The general workflow for the theoretical study of AlH₃·NMe₃ is depicted below.



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Computational workflow for AlH₃·NMe₃.

Molecular Structure and Properties

Quantum chemical calculations provide detailed information on the geometry of the $\text{AlH}_3\cdot\text{NMe}_3$ complex. The molecule adopts a trigonal bipyramidal-like structure around the aluminum atom, with the three hydride ligands in the equatorial positions and the nitrogen of the trimethylamine and one hydrogen in the axial positions, though it is often described as a distorted tetrahedron.

Ball-and-stick model of $\text{AlH}_3\cdot\text{NMe}_3$.

Tabulated Computational Data

The following table summarizes key quantitative data obtained from quantum mechanical calculations on $\text{AlH}_3\cdot\text{NMe}_3$ and related species.

Property	Species	Value	Computational Method	Reference
Vibrational Frequency				
Al-H Stretch	$\text{AlH}_3\cdot\text{NMe}_3$	1705 cm^{-1}	Not specified	[6]
Binding Energy				
Al 2p XPS	$\text{AlH}_3\text{@CTF-biph}$	74.0 eV	DFT	[7]
Al 2p XPS	$\text{AlH}_3\text{@CTF-bipy}$	73.6 eV	DFT	[7]
Thermodynamics				
ΔG° of formation	$\text{AlH}_3\cdot\text{NMe}_3$	>7 kcal/mol more positive than $\text{AlH}_3\cdot\text{NH}_2\text{Et}$	G4(MP2)	[6]
Dissociation Energy (Al-N)	$\text{AlH}_3\cdot\text{NMe}_3$	Weaker than Al-H bond	DFT	[3]

Experimental Protocols

The synthesis and characterization of $\text{AlH}_3\cdot\text{NMe}_3$ provide the experimental basis for which computational studies are often compared.

Synthesis of Trimethylamine Alane (TMAA)

A common method for synthesizing amine-stabilized alanes is through a salt metathesis reaction.[3] Alternatively, direct hydrogenation of activated aluminum in the presence of the amine can be employed.

For the direct hydrogenation method, catalyzed aluminum powder (e.g., 2 mol % Ti) is placed in a slurry with a suitable solvent (such as diethyl ether) and the liquid trimethylamine.[6] The mixture is then subjected to high-pressure hydrogen gas (e.g., 117.9 bar) for an extended period (e.g., 24 hours).[6] The formation of the $\text{AlH}_3\cdot\text{NMe}_3$ adduct is confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy by identifying the characteristic Al-H stretching mode.[6]

Characterization Techniques

- **Vibrational Spectroscopy (FTIR/Raman):** Used to identify the characteristic vibrational modes of the complex, particularly the Al-H stretch.[2][6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides information about the chemical environment of the various nuclei (^1H , ^{13}C , ^{27}Al).[1][8]
- **X-ray Diffraction:** For solid samples, this technique can determine the precise molecular geometry, including bond lengths and angles.[2]
- **Thermal Analysis:** Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the complex.[2]

Conclusion

Quantum mechanical calculations are an indispensable tool for understanding the properties of $\text{AlH}_3\cdot\text{NMe}_3$. They provide detailed insights into the molecule's structure, stability, and vibrational characteristics, which are in good agreement with experimental findings. The synergy between computational and experimental approaches continues to advance our understanding of this and other important chemical systems.

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